Quercetin
Overview
Description
Quercetin is a naturally occurring flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is known for its bitter flavor and is commonly used as an ingredient in dietary supplements, beverages, and foods. The name “this compound” is derived from the Latin word “quercetum,” which means oak forest, reflecting its presence in oak trees. This compound is one of the most abundant dietary flavonoids, with an average daily consumption of 25–50 milligrams .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin can be synthesized through various chemical routes. One common method involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives, followed by oxidation and deprotection steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as onions, apples, and berries. The extraction process includes solvent extraction, liquid-liquid extraction, supercritical fluid extraction, and solid-phase extraction. These methods are chosen based on the efficiency, cost, and purity required for the final product .
Chemical Reactions Analysis
Types of Reactions: Quercetin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include this compound derivatives such as this compound-3-glucoside, this compound-4’-glucoside, and this compound-3,4’-diglucoside .
Scientific Research Applications
Quercetin has a wide range of scientific research applications due to its diverse biological activities:
Chemistry: this compound is studied for its antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.
Biology: It is known to modulate various cell signaling pathways, including those involved in inflammation and apoptosis.
Medicine: this compound has shown potential in treating conditions such as cardiovascular diseases, diabetes, and cancer. Its anti-inflammatory and antiviral properties make it a candidate for therapeutic applications.
Industry: this compound is used in the food and beverage industry as a natural preservative and colorant. .
Mechanism of Action
Quercetin exerts its effects through multiple mechanisms:
Antioxidant Activity: this compound acts as an antioxidant by donating electrons to neutralize free radicals.
Enzyme Inhibition: this compound inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.
Cell Signaling Modulation: this compound modulates various cell signaling pathways, including those involving phosphatidylinositol 3-kinase, serine/threonine-protein kinases, and estrogen receptors.
Comparison with Similar Compounds
Quercetin is often compared with other flavonoids due to its unique properties:
Similar Compounds: Kaempferol, myricetin, and gossypetin are structurally similar to this compound and share some biological activities.
Uniqueness: this compound’s strong antioxidant activity, ability to modulate multiple cell signaling pathways, and wide range of therapeutic applications make it unique among flavonoids.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJWTPEDVJJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Record name | QUERCETIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20977 | |
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Record name | quercetin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Quercetin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021218 | |
Record name | Quercetin | |
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Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid | |
Record name | QUERCETIN | |
Source | CAMEO Chemicals | |
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Record name | Quercetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | QUERCETIN | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | QUERCETIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C | |
Record name | QUERCETIN | |
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Record name | Quercetin | |
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Record name | QUERCETIN | |
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Record name | Quercetin | |
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Mechanism of Action |
Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress. The inhibition of antioxidant activity in plasmodium may contribute to killing the malaria causing parasites., ... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ..., Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies., Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription., Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents., For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page. | |
Record name | Quercetin | |
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Color/Form |
Yellow needles (dilute alcohol, +2 water) | |
CAS No. |
117-39-5 | |
Record name | QUERCETIN | |
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Record name | Quercetin | |
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Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |
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Record name | Quercetin | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C | |
Record name | QUERCETIN | |
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Record name | Quercetin | |
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